molecular formula C19H19FN6O4S B2733530 N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396751-70-4

N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

カタログ番号: B2733530
CAS番号: 1396751-70-4
分子量: 446.46
InChIキー: DCSXBXUHQGJEEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN6O4S and its molecular weight is 446.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial and Antifungal Applications

Compounds incorporating the sulfamoyl moiety, similar in structure to N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide, have been synthesized for their antimicrobial and antifungal properties. These compounds have shown promising results in vitro, indicating their potential for treating bacterial and fungal infections (Darwish et al., 2014).

Aldose Reductase Inhibition

Derivatives of the compound have been explored for their aldose reductase inhibitory (ARI) activity, which is relevant to managing long-term diabetic complications. Substituted benzenesulfonamides have shown potent ARIs, indicating their utility in diabetic care (Alexiou & Demopoulos, 2010).

Carbonic Anhydrase Inhibition

Research has also extended into the inhibition of human carbonic anhydrase isoforms, highlighting the potential for treating conditions such as cancer, obesity, and epilepsy. Certain derivatives have demonstrated low nanomolar inhibition, suggesting significant therapeutic potential (Carta et al., 2017).

Histamine H3 Receptor Antagonism

The compound's structure is conducive to modifications leading to histamine H3 receptor antagonism, providing a pathway for developing novel antagonists with potential applications in treating neurological and sleep disorders (Stark, 2000).

Anticancer Applications

Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activities. These compounds, related structurally to this compound, have shown promising results against breast and colon cancer cell lines, indicating their potential in cancer therapy (Ghorab et al., 2015).

Anti-inflammatory and Anticonvulsant Activities

The synthesis of compounds with structural similarities to this compound has been directed towards exploring their anti-inflammatory and anticonvulsant properties. These activities are crucial for developing new treatments for inflammatory diseases and epilepsy, showcasing the compound's versatility in drug development (Sunder & Maleraju, 2013).

特性

IUPAC Name

N-cyclopropyl-2-[4-[4-[(3-fluorophenyl)methylsulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O4S/c20-14-3-1-2-13(10-14)12-31(29,30)22-16-6-8-17(9-7-16)26-19(28)25(23-24-26)11-18(27)21-15-4-5-15/h1-3,6-10,15,22H,4-5,11-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSXBXUHQGJEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。